

A Comparative Guide to ATRN-119: In Vitro and In Vivo Efficacy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical data available for ATRN-119, a novel macrocyclic Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. ATRN-119 is currently in development for the treatment of solid tumors, and this document aims to objectively present its performance, supported by available experimental data, in comparison to other ATR inhibitors.

Executive Summary

ATRN-119 is an orally bioavailable, potent, and selective inhibitor of ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] Cancer cells with underlying DDR defects or high levels of replication stress are often highly dependent on the ATR signaling pathway for survival, making it a promising therapeutic target. Preclinical studies have demonstrated the anti-proliferative activity of ATRN-119 in various cancer cell lines and tumor growth inhibition in xenograft models.[1][2] An ongoing Phase 1/2a clinical trial (ABOYA-119; NCT04905914) is evaluating the safety and efficacy of ATRN-119 in patients with advanced solid tumors harboring DDR mutations.[2][3]

Data Presentation

In Vitro Data: Comparative Cellular Activity of ATR Inhibitors



The following table summarizes the in vitro activity of ATRN-119 and other clinical-stage ATR inhibitors across various cancer cell lines.

Compound	Target	Cell Line	Cancer Type	IC50 (nM)	Reference
ATRN-119	ATR	Ovarian, Colon, Pancreatic, Prostate	Various	Data not publicly available	[2][3]
Ceralasertib (AZD6738)	ATR	Multiple	Various	1 (biochemical)	[4]
H23, H460, A549, H358	Lung	Not specified	[4]		
Berzosertib (M6620/VX- 970)	ATR	Multiple	Various	19 (biochemical)	[5]
Multiple	Various	19 (cellular)	[6]		

Note: Specific IC50 values for ATRN-119 in various cell lines are not yet publicly available in detail. Preclinical data indicates potent anti-proliferative activity.[2][3]

In Vivo Data: Comparative Xenograft Efficacy of ATR Inhibitors

The table below presents a summary of the in vivo efficacy of ATRN-119 and comparator compounds in preclinical tumor models.



Compound	Animal Model	Tumor Type	Dosing Schedule	Outcome	Reference
ATRN-119	Xenograft (mice)	Colon, Pancreatic, Prostate	Daily oral dosing	Tumor growth suppression	[1]
PDX (mice)	BRCA2- deficient high-grade serous ovarian cancer	Daily oral dosing (in combination with PARP inhibitor)	Significant tumor reduction	[1]	
Ceralasertib (AZD6738)	Xenograft (mice)	H460 and H23 (Lung)	50 mg/kg, p.o.	Tumor growth inhibition	[4]
PDX (mice)	Triple- negative breast cancer	25 mg/kg (in combination with carboplatin)	Optimal tumor control	[7]	
Berzosertib (M6620/VX- 970)	Xenograft (mice)	Lung cancer	Single dose 12-24h post- chemotherap y	Enhanced efficacy of cisplatin	[5]

Note: Quantitative tumor growth inhibition (TGI) percentages for ATRN-119 are not yet detailed in public releases.

Clinical Data: Preliminary Efficacy of ATRN-119 (ABOYA-119 Trial)

The ongoing Phase 1/2a ABOYA-119 trial is assessing ATRN-119 in patients with advanced solid tumors with DDR mutations.



Dose Level	Patient Population	Best Response	Reference
50 mg daily	Advanced solid tumors	Stable Disease (1 patient)	[8]
550 mg twice daily	Advanced solid tumors	Stable Disease with tumor shrinkage (7%, 14%, 21% in 3 patients)	[9]

Note: This data is from an ongoing trial and represents early findings.

Experimental ProtocolsIn Vitro Cell Proliferation Assay

- Cell Lines: A panel of human cancer cell lines with and without known DDR mutations.
- Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the ATR inhibitor (e.g., ATRN-119, Ceralasertib, Berzosertib) for a specified period (e.g., 72 hours).
- Analysis: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

In Vivo Xenograft Tumor Model

- Animal Model: Immunocompromised mice (e.g., nude or SCID).
- Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice. For patient-derived xenograft (PDX) models, tumor fragments from a patient are implanted.
- Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The ATR inhibitor is administered orally or via injection according to a defined schedule.



 Analysis: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers).

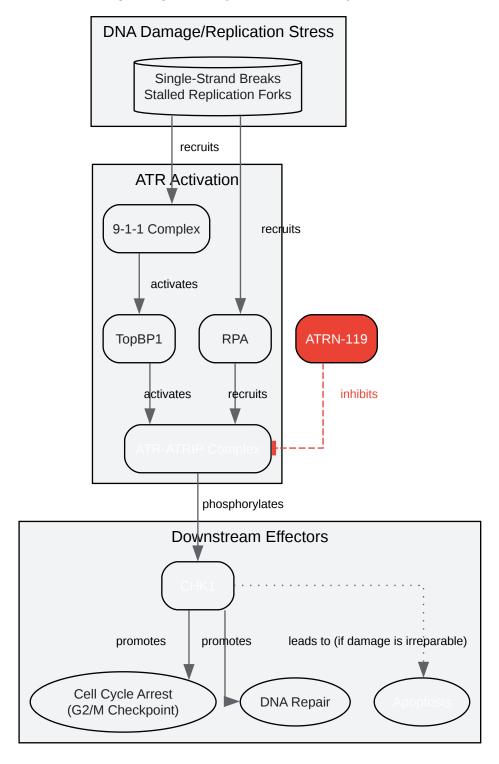
Phase 1/2a Clinical Trial (ABOYA-119)

- Study Design: Open-label, dose-escalation (Phase 1) and dose-expansion (Phase 2a) study.
 The Phase 1 portion follows a standard 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- Patient Population: Patients with advanced solid tumors harboring at least one mutation in a predefined panel of DDR-related genes who have failed standard therapies.
- Intervention: Oral administration of ATRN-119 on a continuous daily or twice-daily schedule.
- Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of ATRN-119.
- Secondary Objectives: To assess the preliminary anti-tumor activity of ATRN-119.

Mandatory Visualization



ATR Signaling Pathway and Inhibition by ATRN-119

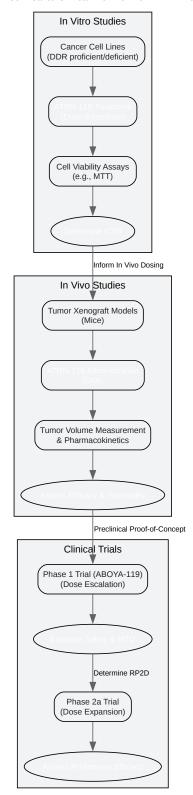


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Caption: ATRN-119 inhibits the ATR kinase, a key regulator of the DNA damage response.



Preclinical to Clinical Workflow for ATRN-119



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Caption: The development pathway for ATRN-119 from laboratory studies to clinical trials.



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